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Compound of Interest

Compound Name: 3,4,5-Trichlorophenol

Cat. No.: B165643

This technical guide provides a comprehensive overview of the spectral data for 3,4,5-
Trichlorophenol, a significant chlorinated aromatic compound. The document is intended for
researchers, scientists, and professionals in drug development, offering a detailed analysis of
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This
guide includes structured data tables, detailed experimental protocols, and visualizations of key
processes to facilitate a deeper understanding of the compound's structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following sections present the *H and 3C NMR
spectral data for 3,4,5-Trichlorophenol.

'H NMR Spectral Data

The *H NMR spectrum of 3,4,5-Trichlorophenol is characterized by signals corresponding to
the aromatic protons and the hydroxyl proton. Due to the symmetrical substitution pattern of the
chlorine atoms on the benzene ring, the two aromatic protons are chemically equivalent,
resulting in a single signal. The hydroxyl proton typically appears as a broad singlet, and its
chemical shift can be influenced by factors such as solvent and concentration.
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Chemical Shift

Signal Multiplicity Integration Assignment
(ppm)

1 ~7.3 Singlet 2H Ar-H (H-2, H-6)

2 ~5.8 Broad Singlet 1H -OH

Note: The chemical shift of the hydroxyl proton can vary and may exchange with D20.

3C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. The
symmetry of 3,4,5-Trichlorophenol results in four distinct carbon signals.

Signal Chemical Shift (ppm) Assignment

1 ~150 C-1 (C-OH)

2 ~133 C-3, C-5 (C-Cl)
3 ~125 C-4 (C-Cl)

4 ~117 C-2, C-6 (C-H)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the
absorption of infrared radiation. The IR spectrum of 3,4,5-Trichlorophenol shows
characteristic absorption bands for the hydroxyl group and the chlorinated aromatic ring.
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (hydrogen-

~3400 Strong, Broad

bonded)
~3080 Weak Aromatic C-H stretch
~1550, ~1450 Medium-Strong Aromatic C=C ring stretch
~1200 Strong C-O stretch
~870 Strong C-Cl stretch
~800-600 Medium-Strong C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to elucidate its structure through fragmentation analysis. The electron

ionization (EI) mass spectrum of 3,4,5-Trichlorophenol is presented below.

m/z Relative Abundance (%) Assignment
196 100 [M]* (35Cls)
198 97 [M]* (35C1237Cl)
200 31 [M]* (35CI7Cl2)
160 20 [M-HCI]*

132 15 [M-CO-CIJ*

97 41 [CsH20]*

62 10 [CsH2]*

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented in this

guide.
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NMR Spectroscopy Protocol

A general protocol for obtaining *H and 3C NMR spectra of solid 3,4,5-Trichlorophenol is as
follows:

D rcesing
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Figure 1: Workflow for NMR Spectroscopy.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Click to download full resolution via product page

Figure 2: Workflow for FT-IR Spectroscopy (KBr Pellet Method).

Mass Spectrometry Protocol (Electron lonization)

The following protocol outlines the general procedure for obtaining an electron ionization mass
spectrum.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b165643?utm_src=pdf-body
https://www.benchchem.com/product/b165643?utm_src=pdf-body-img
https://www.benchchem.com/product/b165643?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Click to download full resolution via product page
Figure 3: Workflow for Electron lonization Mass Spectrometry.

Mass Spectrometry Fragmentation Pathway

The fragmentation of 3,4,5-Trichlorophenol upon electron ionization follows characteristic
pathways for halogenated phenols. The initial event is the formation of the molecular ion, which

then undergoes fragmentation through the loss of radicals or neutral molecules.
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Figure 4: Proposed Fragmentation Pathway of 3,4,5-Trichlorophenol.
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 To cite this document: BenchChem. [Spectral Data of 3,4,5-Trichlorophenol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165643#spectral-data-of-3-4-5-trichlorophenol-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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